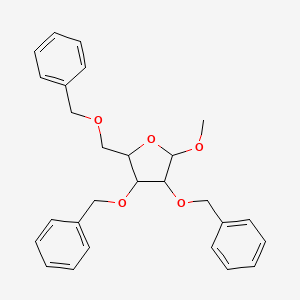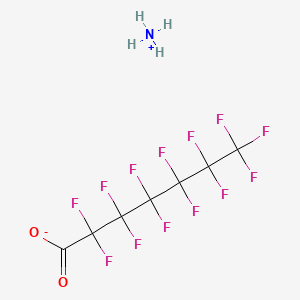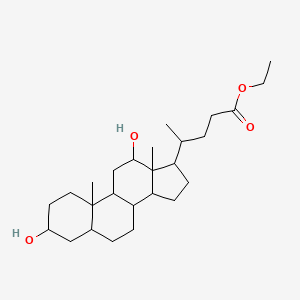
Scandium(III) 2,4-pentanedionate hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Scandium(III) 2,4-pentanedionate hydrate can be synthesized through the reaction of scandium salts with 2,4-pentanedione (acetylacetone) in the presence of a base. The reaction typically involves dissolving scandium chloride or scandium nitrate in a solvent such as ethanol, followed by the addition of acetylacetone and a base like sodium hydroxide. The mixture is then heated under reflux conditions to facilitate the formation of the scandium complex .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity scandium salts and controlled reaction conditions to ensure the consistent quality of the final product. The compound is then purified through recrystallization or other separation techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Scandium(III) 2,4-pentanedionate hydrate undergoes various chemical reactions, including:
Coordination Reactions: It can form coordination complexes with other ligands.
Substitution Reactions: The acetylacetonate ligands can be replaced by other ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Ligands: Such as phosphines, amines, and other bidentate ligands.
Solvents: Ethanol, methanol, and other polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coordination reactions with phosphine ligands can yield phosphine-scandium complexes .
Scientific Research Applications
Scandium(III) 2,4-pentanedionate hydrate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of scandium(III) 2,4-pentanedionate hydrate involves its ability to form stable coordination complexes with various ligands. The scandium ion can interact with electron-rich sites on the ligands, leading to the formation of stable coordination bonds. This property is exploited in various applications, including catalysis and material synthesis .
Comparison with Similar Compounds
Similar Compounds
Yttrium(III) 2,4-pentanedionate hydrate: Similar in structure and properties but with yttrium as the central metal ion.
Lanthanum(III) 2,4-pentanedionate hydrate: Another similar compound with lanthanum as the central metal ion.
Uniqueness
Scandium(III) 2,4-pentanedionate hydrate is unique due to the specific properties of scandium, such as its small ionic radius and high charge density. These properties result in the formation of highly stable and reactive coordination complexes, making it particularly useful in various scientific and industrial applications .
Properties
Molecular Formula |
C15H23O7Sc |
|---|---|
Molecular Weight |
360.29 g/mol |
IUPAC Name |
pentane-2,4-dione;scandium(3+);hydrate |
InChI |
InChI=1S/3C5H7O2.H2O.Sc/c3*1-4(6)3-5(2)7;;/h3*3H,1-2H3;1H2;/q3*-1;;+3 |
InChI Key |
CVECGEYICNFOOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.O.[Sc+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,7-dihydroxyspiro[2H-chromene-3,4'-9,11-dioxatricyclo[6.3.0.03,6]undeca-1(8),2,6-triene]-4-one](/img/structure/B15129799.png)
![N-[6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide](/img/structure/B15129803.png)


![(4S)-4-[(4-hydrazinylphenyl)methyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B15129836.png)

![Phenothiazine, 10-[3-(dimethylamino)-2-methylpropyl]-2-methoxy-, maleate (1](/img/structure/B15129846.png)





![(2,3,8,15-Tetraacetyloxy-6-hydroxy-5,5,9-trimethyl-14-methylidene-11-tetracyclo[11.2.1.01,10.04,9]hexadecanyl) acetate](/img/structure/B15129883.png)
